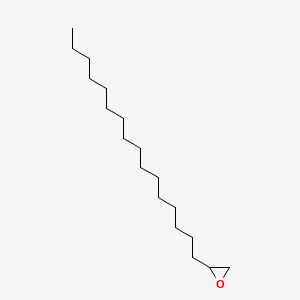
1,2-Epoxyoctadecane
Cat. No. B1194764
Key on ui cas rn:
7390-81-0
M. Wt: 268.5 g/mol
InChI Key: QBJWYMFTMJFGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05736174
Procedure details


Thereafter, 1,2-epoxyoctadecane (385 parts) is added to the vessel with stirring and heating at 125° C. to 135° C. continued for another three hours or until at least 95% of the 1,2-epoxyoctadecane has reacted. The resulting product is treated with magnesium silicate (5% by weight) and water (1% by weight), heated at 120° C. for two hours, and filtered to remove residual potassium catalyst. Residual volatiles are removed by steam vacuum distillation (200°-205° C., 10 mm Hg vacuum, 3 parts water per part alkoxylated alcohol) to yield an alkoxylated alcohol containing an average of about 5 equivalents of reacted propylene oxide and 3 equivalents of reacted 1,2-epoxyoctadecane per equivalent of glycerin.






Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:2]1.[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].O>OCC(CO)O>[CH2:2]1[O:1][CH:3]1[CH3:4].[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:2]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC1CCCCCCCCCCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC1CCCCCCCCCCCCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating at 125° C. to 135° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has reacted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual potassium catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residual volatiles are removed by steam vacuum distillation (200°-205° C., 10 mm Hg vacuum, 3 parts water per part alkoxylated alcohol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C(C)O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: EQUIVALENTS |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CC1CCCCCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: EQUIVALENTS |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
